Enalapril maleate is a medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class. Its primary therapeutic use is in the treatment of hypertension (high blood pressure) and heart failure [National Institutes of Health (US). DailyMed. Enalapril maleate-enalapril tablet [online]. Available from: Accessed March 18, 2024]. However, research has explored its potential applications in various other cardiovascular conditions.
One area of scientific research focuses on the mechanisms by which enalapril maleate lowers blood pressure. ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor (substance that narrows blood vessels) [American Heart Association. Angiotensin-converting enzyme (ACE) inhibitors [online]. Available from: Accessed March 18, 2024]. This results in relaxation of blood vessels, ultimately reducing peripheral vascular resistance and blood pressure. Research studies have explored the impact of enalapril maleate on different components of the renin-angiotensin-aldosterone system (RAAS), a complex hormonal pathway regulating blood pressure and fluid balance [Mudershausen, Folke S et al. “Relationship between the effects of enalapril on systemic and renal hemodynamics and the renin-angiotensin system in essential hypertension.” Circulation. 1986; 74(4): 720-728 ].
Research has also investigated the effectiveness of enalapril maleate in managing heart failure. This condition occurs when the heart weakens and is unable to pump blood efficiently. Studies have shown that enalapril maleate can improve symptoms of heart failure, such as shortness of breath and exercise intolerance, by reducing afterload (the force against which the heart contracts) and improving ventricular remodeling (the shape and function of the heart chambers) [The SOLVD Investigators. “Effects of enalapril on mortality and morbidity in severe congestive heart failure. Results of the Studies Of Left Ventricular Dysfunction (SOLVD).” The New England journal of medicine. 1991; 325(6): 1329-1335 ].
Scientific studies are ongoing to explore the potential benefits of enalapril maleate in various other cardiovascular conditions. These include:
Enalapril maleate is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used to treat hypertension and heart failure. It is the maleate salt form of enalapril, which is a prodrug that is converted in the body to its active metabolite, enalaprilat. Enalapril maleate is characterized by its chemical formula and has a molecular weight of approximately 492.53 g/mol. The compound appears as a white to off-white crystalline powder that is sparingly soluble in water but soluble in ethanol and methanol .
Enalaprilat, the active metabolite of enalapril maleate, works by inhibiting angiotensin-converting enzyme (ACE) []. ACE is an enzyme responsible for converting angiotensin I, a hormone that constricts blood vessels, into angiotensin II, a more potent vasoconstrictor. By inhibiting ACE, enalaprilat reduces the production of angiotensin II, leading to vasodilation (relaxation of blood vessels) and consequently lowering blood pressure [].
Enalapril maleate undergoes hydrolysis to form enalaprilat, which inhibits the ACE enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This reaction is crucial for its pharmacological action in lowering blood pressure. The hydrolysis of enalapril maleate can be facilitated under acidic or basic conditions, yielding degradation products such as diketopiperazine .
In stability studies, enalapril maleate has shown susceptibility to degradation under hydrolytic conditions, particularly in alkaline environments. For instance, after 30 minutes of exposure to 0.1 N sodium hydroxide, only 7.5% of the original compound remained intact, indicating significant degradation .
The primary mechanism of action of enalapril maleate involves the inhibition of ACE, which leads to decreased levels of angiotensin II. This results in vasodilation and reduced blood pressure, making it effective for treating hypertension and heart failure. The pharmacokinetics of enalapril include an oral bioavailability of approximately 60%, with peak serum concentrations occurring about 3-4 hours after administration . The elimination half-life of its active metabolite, enalaprilat, is around 11 hours.
Common side effects associated with enalapril maleate include dizziness, low blood pressure, and dry cough, with more severe risks such as angioedema . It is contraindicated during pregnancy due to potential fetal toxicity .
The synthesis of enalapril maleate involves several steps starting from the appropriate amino acid derivatives and ethyl esters. The key steps include:
This multi-step synthetic route ensures that the final product retains the necessary pharmacological properties while improving stability and solubility.
Enalapril maleate is widely used in clinical settings for:
Additionally, it may be combined with diuretics for enhanced antihypertensive effects.
Enalapril maleate has been studied for interactions with various other medications. Notable interactions include:
Monitoring patients for these interactions is essential to ensure safety and efficacy.
Enalapril maleate shares similarities with other ACE inhibitors but possesses unique features that distinguish it from them:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Captopril | First ACE inhibitor; contains a thiol group | Shorter duration of action; more side effects like taste disturbances |
Lisinopril | Longer half-life; no prodrug conversion required | Less frequent dosing compared to enalapril |
Ramipril | Prodrug; similar mechanism | Broader indications including post-MI treatment |
Quinapril | Prodrug; longer duration | Less frequent dosing due to prolonged effects |
Enalapril's unique structure allows it to be a prodrug that exhibits a longer duration of action compared to Captopril while avoiding some common side effects associated with thiol-containing drugs . This makes it a preferred choice in many clinical scenarios involving hypertension and heart failure management.
Enalapril maleate has the molecular formula C₂₄H₃₂N₂O₉ and a molecular weight of 492.52 to 492.53 g/mol [1] [2] [3]. The compound represents a 1:1 salt formation between enalapril and maleic acid, as indicated by its systematic chemical description as a (Z)-2-butenedioate salt [2] [4].
The molecular structure consists of two distinct chemical components that combine to form the maleate salt. The enalapril component contains the formula C₂₀H₂₈N₂O₅, while the maleic acid component contributes C₄H₄O₄ to the overall molecular formula [4] [5] [6]. This salt formation results from the interaction between the carboxylic acid groups of maleic acid and the basic nitrogen-containing groups of enalapril.
The structural formula demonstrates that enalapril maleate is a complex organic molecule containing multiple functional groups. The enalapril portion includes a pyrrolidine ring system, an ethyl ester group, a phenyl ring, and peptide-like linkages between amino acid residues [1] [2]. The maleic acid component provides the characteristic cis-configured double bond with two carboxylic acid groups, which is represented by the (Z)-2-butenedioic acid nomenclature [2] [4].
Component | Formula | Molecular Weight | Structural Features |
---|---|---|---|
Enalapril | C₂₀H₂₈N₂O₅ | 348.4 g/mol | Pyrrolidine ring, ethyl ester, phenyl group |
Maleic acid | C₄H₄O₄ | 116.07 g/mol | Cis-configured double bond, two carboxyl groups |
Enalapril maleate | C₂₄H₃₂N₂O₉ | 492.52 g/mol | 1:1 salt combination |
The molecular density of enalapril maleate is reported as 1.27 g/cm³ for the liquid form and 1.59 g/cm³ for the crystalline solid form [5] [6]. The compound exhibits a melting point range of 143-144.5°C, indicating its thermal stability characteristics [3] [5] [6].
The International Union of Pure and Applied Chemistry name for enalapril maleate is (2S)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]pyrrolidine-2-carboxylic acid; (2Z)-but-2-enedioic acid [1] [2] [7]. This nomenclature follows systematic naming conventions that precisely describe the stereochemistry and structural features of both components.
The systematic name can be broken down into its constituent parts to understand the molecular architecture. The enalapril component is designated as (2S)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]pyrrolidine-2-carboxylic acid, which indicates the specific stereochemical configuration at each chiral center [1] [2]. The (2S) notations specify the absolute stereochemistry using the Cahn-Ingold-Prelog priority rules.
The maleic acid component is systematically named as (2Z)-but-2-enedioic acid, where the (2Z) designation indicates the cis-configuration of the double bond [2] [4]. This geometric isomerism is critical for the chemical and physical properties of the compound.
Alternative systematic names found in the literature include:
The systematic naming clearly identifies the compound as a salt formed between a substituted proline derivative and maleic acid, with the stoichiometric ratio of 1:1 explicitly stated [2] [4] [5].
Enalapril maleate is registered under the primary Chemical Abstracts Service Registry Number 76095-16-4 [1] [2] [3] [5]. This CAS number serves as the primary identifier for the compound in chemical databases and regulatory documents worldwide. A deprecated CAS number 77549-59-8 was previously associated with this compound but is no longer in active use [6].
The compound has been assigned multiple database identifiers across various chemical information systems:
Database | Identifier | Description |
---|---|---|
PubChem CID | 5388961 | Primary compound identifier in PubChem |
ChEBI | CHEBI:4785 | Chemical Entities of Biological Interest identifier |
ChEMBL | CHEMBL1200659 | European Molecular Biology Laboratory identifier |
DrugBank | DBSALT001036 | Pharmaceutical database identifier |
KEGG | D00621 | Kyoto Encyclopedia of Genes and Genomes identifier |
UNII | 9O25354EPJ | Unique Ingredient Identifier assigned by FDA |
European Community Number | 278-375-7 | European Inventory of Existing Chemical Substances |
DSSTox | DTXSID30896796 | EPA Distributed Structure-Searchable Toxicity Database |
Additional registry numbers include the MDL number MFCD00133304 and MFCD00865774, which are used in chemical inventory systems [1] [3]. The National Cancer Institute has assigned the thesaurus code C468, while the National Institute of Standards and Technology has designated the NSC number 758143 [2].
Enalapril maleate is known by numerous synonyms and trade names in pharmaceutical and research contexts. The most commonly encountered pharmaceutical brand names include Vasotec, Renitec, Innovace, Epaned, and Renivace [1] [2] [9] [10]. These brand names are used by various pharmaceutical manufacturers for commercial preparations containing enalapril maleate as the active ingredient.
Other laboratory synonyms include:
Pharmaceutical and Commercial Names:
Research and Chemical Designations:
Pharmacopeial Designations:
The compound is also referenced in various chemical databases with specific notation systems. The EINECS number 278-375-7 identifies the compound in the European Inventory of Existing Commercial Chemical Substances [14] [15]. Research institutions often use internal codes such as Prestwick_197 for high-throughput screening libraries [2].
Corrosive;Irritant;Health Hazard